L-Diguluronic acid disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

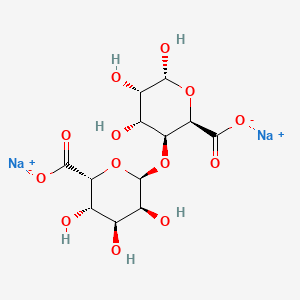

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16Na2O13 |

|---|---|

Molecular Weight |

414.23 g/mol |

IUPAC Name |

disodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1 |

InChI Key |

NTIXLLFKQPXXAX-HXWROTKTSA-L |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Diguluronic Acid Disodium for Researchers and Drug Development Professionals

Introduction: L-Diguluronic acid disodium (B8443419) is a linear polysaccharide copolymer composed of two α-L-guluronic acid units linked by a 1→4 glycosidic bond. As a key component of alginate, a naturally occurring polysaccharide from brown seaweed, this disaccharide has garnered interest in the fields of drug delivery and immunology. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

L-Diguluronic acid disodium is the salt form of L-diguluronic acid, an unbranched polyanionic disaccharide.[1][2] It serves as a precursor for the formation of alginate and is explored as a carrier for the delivery of therapeutic agents, such as antifungal drugs.[1][2]

There appears to be some discrepancy in the reported chemical properties of this compound across different suppliers. It is crucial for researchers to verify the specifications of the compound from their chosen source. The table below summarizes the available data.

| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) |

| CAS Number | 1883438-76-3[1][3][][5][6] | 34044-54-7[7][8][9][10] | 34044-54-7[11] |

| Molecular Formula | C₁₂H₁₆Na₂O₁₃[1][3] | C₁₂H₁₈O[7] | C₁₂H₁₈Na₂O₁₄[11] |

| Molecular Weight | 414.23 g/mol [1][3] | 370.26 g/mol [7] | 432.24 g/mol [11] |

| Appearance | White to off-white solid[3] | Powder[7] | Powder[11] |

| Purity | ≥98.0%[3] | >98%[7] | HPLC 98%[11] |

| Solubility | H₂O: ≥ 100 mg/mL (241.41 mM)[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7] | Soluble in Water[11] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[3] | Desiccate at -20°C[7] | 2-8°C (sealed storage, away from light)[11] |

Spectroscopic Properties (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H-NMR spectrum of alginate, which contains L-guluronic acid residues, shows characteristic signals for the anomeric proton (G-1) and other ring protons (G-2 to G-5).[12][13] For a dimer, one would expect to see two sets of signals for the two guluronic acid residues, with chemical shift differences reflecting their positions in the chain (reducing and non-reducing ends) and the glycosidic linkage.

-

¹³C NMR: The ¹³C-NMR spectrum would provide information on the carbon skeleton. Each carbon atom in the two guluronic acid residues would give a distinct signal, with the chemical shifts of the anomeric carbons (C-1) and the carbon involved in the glycosidic linkage (C-4) being of particular diagnostic value.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Based on studies of alginates and guluronic acid blocks, these would include:

-

A broad band around 3400 cm⁻¹ corresponding to O-H stretching vibrations.

-

Bands around 1600 cm⁻¹ and 1410 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻).[14]

-

A band around 1025-1030 cm⁻¹ attributed to C-O stretching and OH bending of the guluronate units.[14][15]

-

Bands in the fingerprint region (around 947, 903, 812, and 781 cm⁻¹) are characteristic of homopolyguluronic acid blocks and can provide information about the α-L-guluronic acid residues and the glycosidic linkage.[16]

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula, taking into account the sodium counter-ions. Fragmentation patterns could provide information about the glycosidic linkage.

Biological Activity and Signaling Pathways

The biological activities of this compound are primarily understood in the context of guluronate oligosaccharides (GOS), which have been shown to possess immunomodulatory effects. The primary mechanism of action involves the activation of macrophages through Toll-like receptor 4 (TLR4).

The binding of GOS to TLR4 initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of key transcription factors such as NF-κB and the activation of mitogen-activated protein kinase (MAPK) pathways. This, in turn, results in the production of pro-inflammatory cytokines and nitric oxide.

Experimental Protocols

General Synthesis of Guluronic Acid Oligosaccharides

A common method for producing guluronic acid oligosaccharides, including the dimer, is through the controlled hydrolysis of polyguluronic acid, which can be isolated from alginate.

1. Enzymatic Hydrolysis:

-

Enzyme: A polyguluronate-specific lyase is used.

-

Substrate: High-purity polyguluronic acid.

-

Reaction Conditions: The reaction is typically carried out in a buffered solution at the optimal pH and temperature for the specific enzyme.

-

Monitoring: The progress of the hydrolysis is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve the desired degree of polymerization.

-

Termination: The reaction is terminated by heat inactivation of the enzyme or by adjusting the pH.

2. Acid Hydrolysis:

-

Acid: Dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[17][18]

-

Reaction Conditions: The hydrolysis is performed at elevated temperatures. The concentration of the acid, temperature, and reaction time are critical parameters that need to be optimized to favor the production of dimers.

-

Neutralization: After the desired reaction time, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate).

Purification of this compound

The resulting mixture of oligosaccharides of varying lengths needs to be purified to isolate the dimer.

1. Size-Exclusion Chromatography (SEC):

-

This is the most common method for separating oligosaccharides based on their size.

-

Stationary Phase: A gel filtration medium with an appropriate pore size to resolve small oligosaccharides is used.

-

Mobile Phase: An aqueous buffer is typically used as the eluent.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure dimer.

2. Anion-Exchange Chromatography (AEC):

-

Given the anionic nature of the uronic acids, AEC can also be employed for purification.

-

Separation is based on the charge of the molecules, which is dependent on the number of carboxyl groups.

Characterization

The purified this compound should be thoroughly characterized to confirm its identity and purity.

-

HPLC: To assess the purity and quantify the amount of the disaccharide.

-

Mass Spectrometry: To confirm the molecular weight.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the stereochemistry of the glycosidic linkage.

-

FT-IR Spectroscopy: To confirm the presence of characteristic functional groups.

Conclusion

This compound is a valuable tool for research in glycobiology, drug delivery, and immunology. A thorough understanding of its chemical properties, biological activities, and the methods for its preparation and characterization is essential for its effective application in these fields. The information provided in this guide serves as a foundational resource for scientists and professionals working with this important disaccharide. Researchers should, however, remain mindful of the reported inconsistencies in its fundamental properties and ensure rigorous characterization of their materials.

References

- 1. biorbyt.com [biorbyt.com]

- 2. 1883438-76-3|Sodium (2R,3S,4R,5S,6R)-3-(((2R,3S,4S,5S,6R)-6-carboxylato-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4,5,6-trihydroxytetrahydro-2H-pyran-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 多糖共聚物 | MCE [medchemexpress.cn]

- 7. This compound salt | CAS:34044-54-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 9. phytopurify.com [phytopurify.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tsingke-shop.oss-cn-beijing.aliyuncs.com [tsingke-shop.oss-cn-beijing.aliyuncs.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ecronicon.net [ecronicon.net]

- 15. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]

- 18. Hydrolysis of Carbohydrates Chemistry Tutorial [ausetute.com.au]

An In-Depth Technical Guide to the Synthesis of L-Diguluronic Acid Disodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Diguluronic acid disodium (B8443419), a disaccharide of significant interest in biomedical research. The document details the chemical synthesis pathways, experimental protocols, and quantitative data to support the production and characterization of this compound. Furthermore, it explores the potential biological activities and associated signaling pathways, offering a valuable resource for researchers in glycoscience, drug discovery, and materials science.

Introduction

L-Diguluronic acid is a linear oligosaccharide composed of two α-(1→4) linked L-guluronic acid units. As a component of alginates, polysaccharides found in brown algae, it plays a role in the structural integrity of these natural polymers. In its isolated form, and particularly as a disodium salt to enhance solubility and stability, L-Diguluronic acid is emerging as a molecule with interesting biological properties. Recent studies have highlighted its potential as an antioxidant and an inhibitor of amyloid-β oligomer formation, suggesting its relevance in the study of neurodegenerative diseases.[1][2] This guide focuses on the chemical synthesis of L-Diguluronic acid disodium, providing the necessary technical details for its preparation in a research setting.

Chemical Synthesis of L-Diguluronic Acid

The chemical synthesis of L-Diguluronic acid involves the stereoselective formation of an α-(1→4)-glycosidic linkage between two L-guluronic acid monomers. A common strategy employs protected L-guluronic acid building blocks to control the reactivity and stereochemistry of the glycosylation reaction. The synthesis can be broadly divided into the following key stages:

-

Preparation of Protected L-Guluronic Acid Monomers: Starting from readily available precursors like L-ascorbic acid or through the epimerization of D-mannose derivatives, protected L-guluronic acid glycosyl donors and acceptors are synthesized.

-

Glycosylation to Form the Disaccharide: The protected glycosyl donor and acceptor are coupled to form the desired α-(1→4)-linked disaccharide.

-

Deprotection: The protecting groups on the disaccharide are removed to yield the free L-Diguluronic acid.

-

Formation of the Disodium Salt: The carboxylic acid groups of L-Diguluronic acid are neutralized with a sodium base to produce the final disodium salt.

A representative synthetic workflow is depicted below:

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound, based on established chemical synthesis strategies for guluronic acid oligosaccharides.

Preparation of Protected L-Guluronic Acid Building Blocks

A common precursor for L-guluronic acid is L-ascorbic acid. The synthesis of a suitable glycosyl donor, such as L-gulopyranosyl trichloroacetimidate, and a glycosyl acceptor, like 1,6-anhydro-2,3-di-O-benzyl-beta-L-gulopyranose, has been reported.[3][4] These methods involve multiple steps of protection and functional group manipulation.

Glycosylation Reaction

The crucial step of forming the α-(1→4)-glycosidic bond is typically achieved using a glycosylation reaction.

-

Reactants: Protected L-guluronic acid glycosyl donor (e.g., L-gulopyranosyl trichloroacetimidate) and a protected L-guluronic acid glycosyl acceptor.

-

Promoter: A Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is commonly used.

-

Solvent: Anhydrous dichloromethane (B109758) (DCM) is a typical solvent.

-

Temperature: The reaction is usually carried out at low temperatures, such as -78 °C to 0 °C, to control stereoselectivity.

-

Procedure: The glycosyl donor and acceptor are dissolved in anhydrous DCM, and the solution is cooled. The promoter is then added dropwise, and the reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography.

Deprotection

Global deprotection is necessary to remove all protecting groups from the disaccharide. This often involves a multi-step process depending on the nature of the protecting groups used. For instance, benzyl (B1604629) ethers can be removed by catalytic hydrogenation.

-

Reagents: Palladium on carbon (Pd/C) and hydrogen gas.

-

Solvent: A mixture of methanol (B129727) and dichloromethane.

-

Procedure: The protected disaccharide is dissolved in the solvent, and the catalyst is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected L-Diguluronic acid.

Formation of this compound Salt

The final step is the conversion of the free acid to its disodium salt.

-

Reagent: A solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) in water.

-

Procedure: The deprotected L-Diguluronic acid is dissolved in water, and the pH is carefully adjusted to 7.0-7.5 by the dropwise addition of the sodium base solution. The resulting solution is then lyophilized to obtain the this compound salt as a white powder.

Quantitative Data

The following tables summarize typical quantitative data associated with the synthesis and characterization of this compound.

| Reaction Step | Typical Yield (%) | Purity (%) | Analytical Method |

| Glycosylation | 60-80 | >95 | TLC, Column Chromatography |

| Deprotection | 85-95 | >98 | NMR, Mass Spectrometry |

| Salt Formation | >95 | >98 | Lyophilization |

| Characterization Data | Parameter | Expected Value |

| Appearance | - | White to off-white powder |

| Purity | HPLC | >98% |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Calculated: 432.06 (disodium salt), Observed: [M-2Na+H]⁻, [M-Na]⁻ |

| ¹H NMR (D₂O) | Chemical Shifts (ppm) | Characteristic signals for the anomeric protons and other sugar ring protons. |

| ¹³C NMR (D₂O) | Chemical Shifts (ppm) | Characteristic signals for the anomeric carbons and other sugar ring carbons. |

Biological Activity and Signaling Pathways

While research on the specific biological activities of L-Diguluronic acid is still emerging, preliminary studies suggest its potential as a bioactive molecule.

Antioxidant Activity and Neuroprotection

A recent study has shown that a guluronic acid disaccharide can inhibit the production of reactive oxygen species (ROS) and the formation of amyloid-β oligomers, which are implicated in the pathology of Alzheimer's disease.[1][2] The mechanism is thought to involve the chelation of metal ions that catalyze ROS formation.

The potential signaling pathway involved in the antioxidant response could be the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.

Immunomodulatory Effects

Oligosaccharides derived from alginates, including those containing guluronic acid, have been reported to possess immunomodulatory properties. Some studies suggest that guluronic acid can modulate the expression of inflammatory cytokines by influencing signaling pathways such as the NF-κB pathway.[3][5]

Conclusion

The chemical synthesis of this compound is a feasible process for research applications, enabling the production of a well-defined disaccharide with potential therapeutic relevance. This guide provides a foundational understanding of the synthetic strategies, experimental considerations, and potential biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and explore its full therapeutic potential in areas such as neurodegenerative diseases and inflammatory disorders. The detailed protocols and data presented herein are intended to facilitate such investigations by providing a solid starting point for the synthesis and study of this compound.

References

- 1. Guluronic acid disaccharide inhibits reactive oxygen species production and amyloid-β oligomer formation | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Guluronic acid disaccharide inhibits reactive oxygen species production and amyloid-β oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling L-Diguluronic Acid Disodium: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, analysis, and biological activities of L-Diguluronic acid disodium (B8443419), a key building block derived from alginates with emerging therapeutic potential.

This technical guide provides a comprehensive overview of L-Diguluronic acid disodium for researchers, scientists, and drug development professionals. We delve into its chemical identity, analytical methodologies, and its burgeoning role as an immunomodulatory and anti-inflammatory agent.

Core Chemical and Physical Data

This compound is a disaccharide composed of two L-guluronic acid units. It is primarily derived from the enzymatic or acidic hydrolysis of alginate, a naturally occurring polysaccharide in brown algae. A notable ambiguity exists in the public domain regarding its definitive CAS number and corresponding molecular formula, likely stemming from different hydration states or the specific nature of the glycosidic linkage. Below is a summary of the commonly cited data:

| Parameter | Value 1 | Value 2 |

| Chemical Name | α-L-Gulopyranuronic acid, 4-O-α-L-gulopyranuronosyl-, sodium salt (1:2) | This compound salt |

| CAS Number | 1883438-76-3[1] | 34044-54-7[2][3] |

| Molecular Formula | C₁₂H₁₆Na₂O₁₃[1] | C₁₂H₁₈Na₂O₁₄ |

| Molecular Weight | 414.23 g/mol [1] | Approximately 432.25 g/mol |

It is imperative for researchers to verify the specific CAS number and associated properties with their supplier to ensure the procurement of the correct compound for their studies.

Experimental Protocols

Preparation from Alginate

This compound is typically prepared by the controlled depolymerization of alginate, specifically from regions rich in polyguluronic acid (poly-G blocks).

Enzymatic Hydrolysis:

A common method involves the use of alginate lyases, which cleave the glycosidic bonds of alginate.

-

Substrate Preparation: A solution of sodium alginate (e.g., 2% w/v) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 300 mM NaCl, pH 8.0).

-

Enzymatic Digestion: A purified alginate lyase with specificity for poly-G regions is added to the alginate solution. The reaction is incubated at the optimal temperature for the enzyme (e.g., 70°C) with agitation.

-

Monitoring: The degradation process can be monitored by measuring the decrease in viscosity of the solution or by quantifying the formation of reducing sugars using methods like the 3,5-dinitrosalicylic acid (DNS) assay.

-

Product Isolation: The resulting oligosaccharides, including this compound, are then purified. This can be achieved through techniques such as size-exclusion chromatography.

Acid Hydrolysis:

Partial acid hydrolysis can also be employed to break down alginate.

-

Reaction Setup: Alginic acid is suspended in a dilute acid solution (e.g., oxalic acid).

-

Hydrolysis: The mixture is heated for a defined period to achieve partial degradation.

-

Fractionation: The resistant fraction, enriched in diguluronic acid, is separated by centrifugation.

-

Purification: The product is then dissolved, neutralized with a sodium salt, and precipitated, often using ethanol.

Analytical Characterization

The purity and structure of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a valuable tool for the analysis of the oligosaccharides produced from alginate degradation.

-

Mode: Size-exclusion chromatography (SEC) or anion-exchange chromatography are often employed.

-

Column: A column suitable for oligosaccharide separation, such as a PL aquagel-OH 20, can be used.

-

Mobile Phase: An aqueous buffer, for instance, 0.02 M NaH₂PO₄, is typically used.

-

Detection: A refractive index (RI) detector is commonly used for detecting these non-chromophoric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is essential for the structural elucidation of this compound.

-

Sample Preparation: The sample is dissolved in deuterium (B1214612) oxide (D₂O).

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the anomeric protons and other signals provide detailed information about the monosaccharide composition, the glycosidic linkage, and the stereochemistry.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of a compound identified as G2013, which corresponds to α-L-Guluronic acid (and in some contexts, this compound), as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties.

Immunomodulatory Effects

Clinical studies have suggested that this compound can modulate the immune response in conditions like rheumatoid arthritis. It has been shown to decrease the gene expression of pro-inflammatory cytokines such as IL-17 and its key transcription factor RORγt, while increasing the expression of the anti-inflammatory cytokine IL-4 and its transcription factor GATA-3.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound appear to be mediated, at least in part, through the downregulation of Toll-like receptor (TLR) signaling pathways. Specifically, it has been observed to reduce the gene expression of TLR2 and TLR4.[4] These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory mediators.

The canonical TLR signaling pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the MAPK family (e.g., JNK, p38, ERK). These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes. By downregulating TLR2 and TLR4 expression, this compound can potentially dampen this inflammatory cascade.

Caption: Inhibition of TLR2/4 Signaling by this compound.

This guide serves as a foundational resource for researchers working with this compound. As interest in this compound grows, particularly for its therapeutic applications, a clear understanding of its properties and biological functions is paramount. Further investigation is warranted to fully elucidate the discrepancies in its reported chemical data and to explore the full spectrum of its pharmacological activities.

References

- 1. Mode of Action of AlgE1: A Modular Mannuronate C‑5 Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound salt | CAS:34044-54-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 4. The Immunomodulatory Role of G2013 (α-L-Guluronic Acid) on the Expression of TLR2 and TLR4 in HT29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Biological Dichotomy of L-Guluronic and D-Mannuronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Guluronic acid and D-Mannuronic acid, two key uronic acid monomers, form the building blocks of alginate, a polysaccharide derived from brown seaweed. While structurally similar as C-5 epimers, these molecules exhibit distinct stereochemistry that profoundly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of the structures of L-Guluronic acid disodium (B8443419) salt and D-Mannuronic acid, summarizes their known quantitative data, details relevant experimental protocols, and visualizes their differential impact on key inflammatory signaling pathways. This information is critical for researchers in the fields of drug delivery, immunology, and biomaterial science, enabling a deeper understanding of how the subtle differences in these monosaccharides can be harnessed for therapeutic innovation.

Structural Comparison: A Tale of Two Epimers

L-Guluronic acid and D-Mannuronic acid are stereoisomers, specifically C-5 epimers, meaning they differ only in the spatial arrangement of the hydroxyl group at the fifth carbon atom. This seemingly minor difference results in distinct three-dimensional structures, which in turn dictates their roles within the alginate polymer and their interactions with biological systems.

D-Mannuronic acid exists in a chair conformation with the carboxyl group in an equatorial position. This arrangement leads to a flatter, more linear polymer chain in alginate blocks composed solely of mannuronic acid (M-blocks).

L-Guluronic acid , conversely, adopts a chair conformation where the carboxyl group is in an axial position. This conformation results in a more buckled, "egg-box"-like structure in alginate segments rich in guluronic acid (G-blocks), which is crucial for the gel-forming properties of alginate in the presence of divalent cations like calcium.

Physicochemical Properties

| Property | L-Diguluronic Acid Disodium | D-Mannuronic Acid |

| Molecular Formula | C₁₂H₁₆Na₂O₁₃ | C₆H₁₀O₇ |

| Molecular Weight | 398.22 g/mol | 194.14 g/mol |

| pKa | 3.65 | 3.38 |

| Melting Point | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available |

| Solubility in Water | Soluble | Soluble |

Biological Activity: Modulation of Inflammatory Pathways

Both L-Guluronic acid and D-Mannuronic acid have been shown to exert immunomodulatory effects by targeting key inflammatory signaling pathways, specifically the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways. However, the specifics of their interactions and downstream effects may differ.

Toll-like Receptor (TLR) Signaling Pathway

TLRs are crucial pattern recognition receptors that initiate innate immune responses. Both L-Guluronic acid and D-Mannuronic acid have been found to downregulate TLR signaling, thereby reducing the inflammatory cascade.

D-Mannuronic acid (often referred to as M2000 in studies) has been shown to inhibit the expression of MyD88, an essential adaptor protein for most TLRs, and downstream molecules IRAK1 and TRAF6. This leads to the suppression of NF-κB activation.

L-Guluronic acid (referred to as G2013) also downregulates the expression of MyD88, leading to a similar dampening of the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of its activation is a key therapeutic target for inflammatory diseases.

As downstream effectors of the TLR pathway, both D-Mannuronic acid and L-Guluronic acid ultimately lead to the inhibition of NF-κB activation. D-Mannuronic acid has been specifically shown to decrease the expression of the p65 subunit of NF-κB. L-Guluronic acid has been demonstrated to downregulate both NF-κB and its inhibitor, IκB.

Experimental Protocols

Determination of Mannuronic to Guluronic Acid (M/G) Ratio by NMR Spectroscopy

Objective: To determine the relative proportions of D-Mannuronic acid and L-Guluronic acid in an alginate sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the dried alginate sample.

-

Dissolve the sample in 1 mL of deuterium (B1214612) oxide (D₂O).

-

To reduce the viscosity of the solution, which can broaden NMR signals, perform a mild acid hydrolysis. Adjust the pH of the solution to 3.0-4.0 with DCl and heat at 80-100°C for 1-2 hours.

-

Neutralize the solution with NaOD.

-

Lyophilize the sample to remove water and D₂O.

-

Redissolve the dried sample in 0.5 mL of D₂O for NMR analysis.

-

-

NMR Spectroscopy:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set the acquisition temperature to 80°C to further reduce viscosity and improve signal resolution.

-

Key signals for integration are the anomeric protons of guluronic acid (around 5.0-5.2 ppm) and mannuronic acid (around 4.6-4.8 ppm).

-

The M/G ratio can be calculated by comparing the integrated areas of these distinct anomeric proton signals.

-

Separation of Uronic Acids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify individual L-Guluronic and D-Mannuronic acid monomers after hydrolysis of an alginate sample.

Methodology:

-

Sample Hydrolysis:

-

Hydrolyze the alginate sample using a strong acid (e.g., 2 M trifluoroacetic acid or sulfuric acid) at 100-120°C for 2-4 hours to break the glycosidic bonds and release the individual uronic acid monomers.

-

Neutralize the hydrolysate with a suitable base (e.g., sodium hydroxide (B78521) or calcium carbonate).

-

Filter the neutralized solution to remove any precipitate.

-

-

HPLC Analysis:

-

Column: A strong anion-exchange (SAX) column is typically used for the separation of acidic sugars.

-

Mobile Phase: An isocratic or gradient elution with a buffer solution (e.g., potassium phosphate (B84403) or sodium acetate) at a controlled pH.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common for uronic acids. Alternatively, refractive index (RI) detection can be used.

-

Quantification: The concentration of each uronic acid is determined by comparing the peak areas of the sample to those of known standards of L-Guluronic acid and D-Mannuronic acid.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of L-Guluronic acid and D-Mannuronic acid on a cell line of interest.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a series of concentrations of L-Guluronic acid disodium and D-Mannuronic acid in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Conclusion

The structural distinction between L-Guluronic acid and D-Mannuronic acid, arising from their C-5 epimeric relationship, has profound implications for their function and biological activity. The axial orientation of the carboxyl group in L-Guluronic acid is fundamental to the gelling properties of alginate, while the equatorial position in D-Mannuronic acid contributes to a more linear polymer structure. Both monosaccharides have demonstrated the ability to modulate inflammatory responses by inhibiting the TLR/NF-κB signaling pathway, highlighting their potential as therapeutic agents. A thorough understanding of their individual characteristics, supported by robust analytical and biological testing protocols, is essential for the rational design of novel biomaterials and immunomodulatory drugs. This guide provides a foundational resource for researchers and developers working to unlock the full potential of these versatile marine-derived monosaccharides.

A Technical Guide to Natural Sources of L-Guluronic Acid-Containing Polysaccharides for Researchers and Drug Development Professionals

Executive Summary

Polysaccharides containing L-guluronic acid, a C5 epimer of D-mannuronic acid, are gaining significant attention in the biomedical field due to their unique physicochemical properties and diverse biological activities. This technical guide provides an in-depth overview of the natural sources of these polysaccharides, with a primary focus on alginates derived from marine brown algae and certain bacterial species. The document details the extraction, purification, and characterization of these biopolymers, presents quantitative data on their L-guluronic acid content, and elucidates their immunomodulatory effects through specific cell signaling pathways. Detailed experimental protocols and visual diagrams are provided to support researchers and drug development professionals in harnessing the therapeutic potential of these valuable natural compounds.

Introduction to L-Guluronic Acid-Containing Polysaccharides

L-guluronic acid is a monosaccharide uronic acid that, along with D-mannuronic acid, forms the building blocks of the linear copolymer alginate.[1] The arrangement of these monomers into blocks of consecutive L-guluronic acid residues (G-blocks), consecutive D-mannuronic acid residues (M-blocks), and alternating residues (MG-blocks) dictates the polymer's physical and biological properties.[2] Specifically, the G-blocks are responsible for the ability of alginates to form strong, rigid hydrogels in the presence of divalent cations like Ca²⁺, a property extensively utilized in drug delivery and tissue engineering.[3] Beyond their gelling capacity, alginates and their oligosaccharide derivatives rich in L-guluronic acid have demonstrated significant immunomodulatory, anti-inflammatory, and anti-tumor activities.

Primary Natural Sources

The principal natural sources of polysaccharides rich in L-guluronic acid are marine brown algae (Phaeophyceae) and certain species of bacteria.

Marine Brown Algae

Brown seaweeds are the traditional and primary commercial source of alginate. The L-guluronic acid content, often expressed as the M/G ratio (mannuronic acid to guluronic acid ratio), varies significantly depending on the algal species, the part of the plant, and the harvesting season.[4][5] Alginates with a higher proportion of L-guluronic acid (lower M/G ratio) are typically found in the stipes of seaweeds like Laminaria hyperborea, providing structural rigidity.[6]

Bacterial Sources

Certain bacteria, notably species from the genera Azotobacter and Pseudomonas, are also capable of producing alginate as an exopolysaccharide.[7][8] Bacterial alginates offer the advantage of controlled production with potentially more uniform and defined compositions.[9] However, it's important to note that some bacterial alginates, particularly from Pseudomonas aeruginosa, may lack G-blocks and can be O-acetylated, which influences their properties.[9][10]

Quantitative Data on L-Guluronic Acid Content

The ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a critical parameter that determines the functional properties of alginate. A lower M/G ratio indicates a higher proportion of L-guluronic acid. The following tables summarize the M/G ratios of alginates from various natural sources.

Table 1: M/G Ratio of Alginates from Various Brown Seaweed Species

| Seaweed Species | M/G Ratio | Reference |

| Sargassum (mature) | 0.64 | [2] |

| Padina spp. | 0.85 | [2] |

| Sargassum (young) | 1.27 | [2] |

| Sargassum filipendula | < 1 | [4] |

| Laminaria digitata | 1.08 | [11] |

| Padina boergesenii | > 1 | [12] |

| Turbinaria triquetra | > 1 | [12] |

| Hormophysa cuneiformis | > 1 | [12] |

| Dictyota ciliolata | > 1 | [12] |

| Sargassum aquifolium | > 1 | [12] |

| Laminaria hyperborea (stipe) | Low (high G-content) | [6] |

| Laminaria hyperborea (leaf) | High (low G-content) | [6] |

Table 2: Composition of Alginates from Bacterial Sources

| Bacterial Species | M/G Ratio | G-Block Content (FGG) | Reference |

| Azotobacter vinelandii | Slightly higher than Pseudomonas spp. | Present | [9] |

| Pseudomonas aeruginosa | Varies | Generally absent (FGG = 0) | [9] |

| Pseudomonas aeruginosa CMG1418 | High M-content | 0% | [10] |

Experimental Protocols

Extraction and Purification of Alginate from Brown Seaweed

This protocol outlines a common method for extracting sodium alginate from brown seaweed.

Materials:

-

Dried, milled brown seaweed

-

1% CaCl₂ solution

-

5% HCl solution

-

3% Na₂CO₃ solution

-

95% Ethanol

-

Distilled water

-

Centrifuge

-

Vacuum oven

Procedure:

-

Pre-treatment with Calcium Chloride: Soak the dried seaweed powder in a 1% CaCl₂ solution for 18 hours at room temperature. This step helps to displace other ions and facilitate the subsequent acid treatment.

-

Washing: Wash the seaweed with distilled water three times to remove excess CaCl₂.

-

Acid Treatment: Treat the seaweed powder with 5% HCl for 1 hour to convert the insoluble alginate salts into alginic acid.

-

Washing: Rinse the treated seaweed three times with distilled water to remove residual HCl.

-

Alkaline Extraction: Soak the rinsed seaweed in a 3% Na₂CO₃ solution for 1 hour at room temperature. Add distilled water and leave the mixture overnight. This converts the alginic acid to soluble sodium alginate.

-

Separation: Centrifuge the mixture to obtain a viscous solution of sodium alginate.

-

Precipitation: Precipitate the sodium alginate by adding an equal volume of 95% ethanol.

-

Washing and Drying: Filter the wet sodium alginate and wash it with 95% ethanol. Dry the obtained alginate in a vacuum oven at 50°C for 24 hours.

Characterization of Alginate by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the gold standard for determining the M/G ratio and the block structure of alginates.

Sample Preparation:

-

Depolymerization: To obtain well-resolved NMR spectra, partially hydrolyze the alginate sample. Dissolve the alginate in deionized water and adjust the pH to 3.0 with HCl. Heat the solution at 100°C for 1 hour.

-

Lyophilization: Neutralize the solution with NaOH and then lyophilize to obtain a powdered sample.

-

Dissolution: Dissolve the lyophilized alginate in D₂O at a concentration of 5-10 mg/mL.

NMR Analysis:

-

Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80°C) to ensure good resolution.

-

The M/G ratio and the fractions of the different blocks (FGG, FMM, FMG) can be calculated by integrating the signals in specific regions of the spectrum.

Investigation of Immunomodulatory Effects on Macrophages

This section provides a workflow for studying the effects of L-guluronic acid-containing polysaccharides on macrophage activation.

Caption: Experimental workflow for investigating the immunomodulatory effects of L-guluronic acid-containing polysaccharides on macrophages.

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of nitric oxide, in the cell culture supernatant.[13]

Procedure:

-

Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the polysaccharide for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.[14]

Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[1][15]

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Add a substrate (e.g., TMB) that is converted by HRP to a colored product.

-

Measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.[16]

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the TLR4 signaling pathway (e.g., TLR4, MyD88, p-NF-κB, p-p38).[17][18]

Procedure:

-

Lyse the treated cells to extract total protein.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19]

Principle: This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[20][21]

Procedure:

-

Treat the cells with the polysaccharide for a specific time period.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Visualize the cellular localization of NF-κB p65 using fluorescence microscopy. An increase in nuclear fluorescence indicates NF-κB activation.[11]

Signaling Pathways

L-guluronic acid-containing polysaccharides, particularly alginate oligosaccharides (AOS) and guluronate oligosaccharides (GOS), have been shown to exert their immunomodulatory effects primarily through the Toll-like receptor 4 (TLR4) signaling pathway in macrophages.

Caption: TLR4-mediated signaling pathway activated by guluronate oligosaccharides in macrophages.

Upon recognition by TLR4, a signaling cascade is initiated, often involving the adaptor protein MyD88. This leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the translocation of transcription factors to the nucleus, leading to the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.

Conclusion

Polysaccharides containing L-guluronic acid, primarily alginates from brown algae and bacteria, represent a versatile class of biopolymers with significant potential for biomedical applications. Their unique gelling properties, coupled with their demonstrated immunomodulatory activities, make them attractive candidates for drug delivery, tissue engineering, and as therapeutic agents themselves. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the natural sources, quantitative composition, and biological mechanisms of action of these promising polysaccharides. The detailed experimental protocols and visual diagrams are intended to facilitate further research and development in this exciting field.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kulturkaufhaus.de [kulturkaufhaus.de]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial alginates: biosynthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Promising substitute of inconsistent algal alginates: exploring the biocompatible properties of di-O-acetylated, poly-L-guluronate-deficient alginate from soil bacterium Pseudomonas aeruginosa CMG1418 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bowdish.ca [bowdish.ca]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad.com [bio-rad.com]

- 20. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of L-Guluronic Acid Disodium Salt for Laboratory Use

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "L-Diguluronic acid disodium" does not correspond to a standard chemical entity in major chemical databases. This guide proceeds under the assumption that the intended subject is L-Guluronic acid disodium (B8443419) salt , a derivative of L-Guluronic acid, a key component of alginic acid.[1][2] The principles and methodologies described herein are applicable to the purity assessment of L-Guluronic acid and its salts intended for laboratory and research applications.

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of L-Guluronic acid disodium salt. Ensuring the purity of this compound is critical for its application in research and development, particularly in fields such as drug delivery, tissue engineering, and cosmetics, where it is utilized for its gelling, thickening, and biocompatible properties.[][4]

Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of L-Guluronic acid disodium salt is fundamental to its analysis.

| Property | Value | Reference |

| Chemical Formula | C₆H₉NaO₇ | [5] |

| Molecular Weight | 216.12 g/mol | [5] |

| CAS Number | 32510-76-2 | [5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water |

Potential impurities in L-Guluronic acid, especially when derived from natural sources like brown algae, can include:[4]

-

Related Sugars: D-Mannuronic acid (a C-5 epimer), D-Glucuronic acid, and L-Galacturonic acid (a C-3 epimer).[1]

-

Heavy Metals: Resulting from the extraction and purification process.[4]

-

Proteins and Endotoxins: Particularly relevant for materials intended for biological applications.[4]

-

Residual Solvents: From the purification and salt formation steps.

-

Degradation Products: Arising from improper storage or handling.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity analysis of L-Guluronic acid disodium salt.

HPLC is a powerful technique for the separation, identification, and quantification of L-Guluronic acid and its potential impurities. Size-Exclusion Chromatography (SEC) is particularly useful for analyzing the polymer form (alginate) and can be adapted for the monomer.[6][7]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A polymer-based column such as PolySep-GFC-P5000 is recommended.[8] Alternatively, a reversed-phase C18 column can be used.

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer, such as 0.1 M Na₂SO₄ or a mixture of acetonitrile (B52724) and acetate (B1210297) buffer (e.g., 80:20, v/v, pH 5.6), can be employed.[9]

-

Flow Rate: A typical flow rate is between 0.6 and 1.2 mL/min.[8][10]

-

Detection: UV detection at a low wavelength, such as 198 nm or 230 nm, is effective for uronic acids which lack a strong chromophore.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the L-Guluronic acid disodium salt sample in the mobile phase or ultrapure water to a known concentration (e.g., 1 mg/mL).

-

If analyzing alginate, hydrolysis using an acid (e.g., 0.1 M HCl at 80°C for 2 hours) may be necessary to liberate the monosaccharide units.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.[10]

-

-

Calibration: Prepare a series of standard solutions of L-Guluronic acid of known concentrations to generate a calibration curve.

-

Analysis: Inject the sample and standards onto the HPLC system. The purity is determined by comparing the peak area of L-Guluronic acid to the total area of all peaks in the chromatogram.

| HPLC Parameter | Recommended Condition |

| Column | Polymer-based (e.g., PolySep-GFC-P5000) or C18 |

| Mobile Phase | 0.1 M Na₂SO₄ or Acetonitrile/Acetate Buffer |

| Flow Rate | 0.6 - 1.2 mL/min |

| Detection | UV at 198 - 230 nm |

| Injection Volume | 20 µL |

NMR spectroscopy is an invaluable tool for the structural confirmation and quantification of L-Guluronic acid. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure and the presence of impurities.[11][12]

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation:

-

Dissolve 5-10 mg of the L-Guluronic acid disodium salt sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

An internal standard of known concentration (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) can be added for quantitative analysis (qNMR).

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Key parameters to optimize include the number of scans (NS) to ensure a good signal-to-noise ratio (S/N > 250:1 for accurate quantification), relaxation delay (D1) of at least 7 times the longest T₁ for accurate integration, and spectral width (SW) to encompass all relevant signals.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to L-Guluronic acid and any identifiable impurities.

-

The purity can be calculated by comparing the integral of the analyte signals to the sum of all integrals. For qNMR, the concentration is determined relative to the internal standard.

-

| NMR Parameter | Recommended Setting |

| Solvent | D₂O |

| Spectrometer Frequency | ≥ 400 MHz |

| Internal Standard (for qNMR) | TSP |

| Relaxation Delay (D1) | ≥ 7 x T₁ |

| Number of Scans (NS) | Sufficient for S/N > 250:1 |

Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), provides high sensitivity and specificity for the identification and quantification of L-Guluronic acid and its impurities.[13][14]

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Chromatography: Utilize the HPLC conditions described in section 2.1.

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Perform a full scan to identify all ions present in the sample.

-

For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of L-Guluronic acid and its potential impurities.

-

-

Data Analysis: The presence of ions corresponding to the mass of L-Guluronic acid confirms its identity. The relative abundance of other ions can indicate the level of impurities.

Visualization of Relevant Pathways

Understanding the biochemical context of L-Guluronic acid can be crucial for identifying potential biological impurities or by-products. L-Guluronic acid is a key component of alginate, a biopolymer synthesized by brown algae and some bacteria.[15] The biosynthesis involves the epimerization of D-Mannuronic acid to L-Guluronic acid.[16]

Caption: Bacterial biosynthesis pathway of alginate, highlighting the epimerization of D-Mannuronic acid to L-Guluronic acid.

Summary and Recommendations

A comprehensive purity analysis of L-Guluronic acid disodium salt for laboratory use should employ a combination of chromatographic and spectroscopic techniques. HPLC provides quantitative data on purity and the presence of related sugar impurities. NMR spectroscopy offers structural confirmation and can be used for quantification. LC-MS is a highly sensitive method for identifying trace impurities.

For routine quality control, a validated HPLC-UV method is often sufficient. However, for drug development and other sensitive applications, orthogonal methods like NMR and LC-MS should be employed to ensure the highest level of purity and characterization. It is also crucial to consider potential non-chromophoric impurities which may require alternative detection methods.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. guluronic acid | 15769-56-9 [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. L-Guluronic acid sodium | 32510-76-2 | MG182938 [biosynth.com]

- 6. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Determining the High Molecular Weight of Hyaluronic Acid: A Review [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development and validation of an HPLC method for the determination of hyaluronic acid active substance in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]

- 10. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.au.dk [pure.au.dk]

- 12. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. scispace.com [scispace.com]

- 15. Bacterial alginates: biosynthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of alginate. Epimerisation of D-mannuronic to L-guluronic acid residues in the polymer chain - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Diguluronic Acid Disodium: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Diguluronic acid disodium (B8443419) is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for the production of alginate, an unbranched polyanionic polysaccharide. Due to its properties, it is being explored as a delivery carrier, particularly for antifungal agents. This guide provides essential information on its safety and handling to ensure its proper use in a research and development setting.

Physicochemical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the known properties of L-Diguluronic acid disodium.

| Property | Value | Source |

| CAS Number | 34044-54-7 | [1] |

| Molecular Formula | C₁₂H₁₆Na₂O₁₃ | [1] |

| Molecular Weight | 414.22 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The product is also expected to be water-soluble. | [1] |

| Storage | Desiccate at -20°C. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1][2] |

Hazard Identification and Classification

Based on available data for similar compounds, this compound is not classified as a hazardous substance. However, as with any chemical powder, it may pose minimal risks.

Potential Hazards:

-

Eye Irritation: May cause serious eye irritation upon contact.

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Combustible Dust: As a fine powder, it may form explosive dust-air mixtures if dispersed in sufficient concentrations.

At their given concentration, the product is not considered to contain substances hazardous to health or the environment.[2]

Experimental Protocols & Safety Assessment

Due to the absence of specific toxicological studies for this compound, this section outlines general experimental workflows for assessing the safety of a novel chemical substance, which would be applicable.

General Workflow for In Vitro Cytotoxicity Assay

References

An In-depth Technical Guide to the Discovery and History of L-Guluronic Acid Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymers of L-guluronic acid, primarily in the form of alginates, are naturally occurring polysaccharides with significant applications in the pharmaceutical, biomedical, and food industries. Their unique properties, including biocompatibility, biodegradability, and the ability to form hydrogels, are dictated by their monomeric composition and structure. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of L-guluronic acid polymers, with a focus on alginates. It details the pivotal moments in their scientific journey, from initial isolation to the elucidation of their complex structure. Furthermore, this guide presents key experimental protocols for their extraction, characterization, and application, alongside quantitative data and visual representations of fundamental processes to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

A Journey Through Time: The Discovery and History of L-Guluronic Acid Polymers

The story of L-guluronic acid polymers is intrinsically linked to the discovery and characterization of alginic acid, a structural component of brown seaweeds (Phaeophyceae).[1][2][3]

The 1880s: The Dawn of Alginate In 1881, the British chemist E. C. C. Stanford first isolated a new substance from brown seaweed, which he named "algin".[2][4] His patented extraction process involved soaking the seaweed in a sodium carbonate solution and subsequently precipitating the substance with acid.[5] Initially, Stanford believed algin to contain nitrogen, a notion that was later corrected as being due to protein impurities.[5]

Early 20th Century: Unraveling the Chemical Nature The early 1900s saw the beginning of commercial production of alginates by companies like The British Algin Company and the Liverpool Borax Company.[6] However, the true chemical nature of algin remained largely unknown. It wasn't until the 1920s and 1930s that scientists began to identify its components. Early research proposed that alginate was a polymer of D-mannuronic acid.[5]

1955: The Pivotal Discovery of L-Guluronic Acid A significant breakthrough occurred in 1955 when Fischer and Dörfel, using paper chromatography, identified L-guluronic acid as a major component of alginate.[4][5] This discovery transformed the understanding of alginate from a simple homopolymer to a more complex linear co-polymer composed of both β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1][5] It was also demonstrated that the ratio of these two monomers varied depending on the seaweed species.[5]

Late 20th Century to Present: From Structure to Function and Application Subsequent research focused on the arrangement of the M and G units, revealing that they exist in blocks of consecutive M residues (MM-blocks), consecutive G residues (GG-blocks), and alternating M and G residues (MG-blocks).[3][7] This block structure was found to be crucial for the polymer's physical properties, particularly its ability to form gels in the presence of divalent cations.[8] The development of sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, has enabled detailed characterization of the M/G ratio and block structure, furthering our understanding of structure-function relationships.[9][10]

In addition to their natural source in seaweed, it was discovered that bacteria, such as those from the genera Azotobacter and Pseudomonas, also produce alginates.[2] This opened up new avenues for producing alginates with potentially more controlled and reproducible properties through fermentation.[9]

Today, L-guluronic acid polymers, in the form of alginates, are indispensable in a wide array of applications, from thickening agents in the food industry to advanced drug delivery systems and scaffolds for tissue engineering in the biomedical field.[2][7]

Quantitative Data on L-Guluronic Acid Polymers (Alginates)

The physicochemical properties of alginates are highly dependent on their source, which dictates the molecular weight and the ratio and arrangement of L-guluronic acid and D-mannuronic acid monomers.

| Seaweed Species | Alginate Yield (% of dry weight) | M/G Ratio | Reference |

| Macrocystis pyrifera | 18 - 46.8 | 1.5 | [2][4] |

| Laminaria digitata | 16 - 36 | 1.12 - 1.63 | [4][11] |

| Laminaria hyperborea | 14 - 21 | High G-content | [4][12] |

| Saccharina japonica (formerly Laminaria japonica) | 17 - 25 | High M-content | [4] |

| Ascophyllum nodosum | 12 - 16 | - | [4] |

| Durvillaea potatorum | 45 - 55 | - | [2] |

| Turbinaria triquetra | 22.2 ± 0.56 | - | [1] |

| Hormophysa cuneiformis | 13.3 ± 0.52 | - | [1] |

| Sargassum spp. | 15.1 - 17.2 | 0.8 - 1.5 | [3] |

| Cystoseira barbata | 19 ± 1.5 | 0.64 | [11] |

Table 1: Alginate Yield and M/G Ratio from Various Brown Seaweed Species.

| Property | Value Range | Significance | Reference |

| Molecular Weight (Commercial) | 32,000 - 400,000 g/mol | Affects viscosity, gel strength, and degradation rate. | [2] |

| Polydispersity Index (Mw/Mn) | 1.5 - 3 | Indicates the breadth of molecular weight distribution. | [2] |

| Intrinsic Viscosity (Cystoseira barbata) | 406.2 mL/g | A measure of the polymer's contribution to the solution viscosity. | [11] |

Table 2: General Physicochemical Properties of Commercial Alginates.

Key Experimental Protocols

Extraction of Alginate from Brown Seaweed

This protocol is a generalized procedure based on common laboratory practices.[13][14][15]

Materials:

-

Dried brown seaweed (e.g., Laminaria spp.)

-

70% (v/v) Ethanol (B145695)

-

0.1 M Hydrochloric acid (HCl)

-

2% (w/v) Sodium carbonate (Na₂CO₃) solution

-

95% (v/v) Ethanol

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel), centrifuge, drying oven.

Procedure:

-

Depigmentation and Defatting:

-

Soak the dried seaweed biomass in 70% ethanol at a liquid-to-solid ratio of 10:1 (v/w) for 24 hours at room temperature.

-

Separate the biomass from the ethanol by vacuum filtration.

-

-

Acid Pre-treatment:

-

Wash the biomass with distilled water to remove residual ethanol.

-

Treat the biomass with 0.1 M HCl at a liquid-to-solid ratio of 20:1 (v/w) for 2 hours at room temperature with gentle stirring. This step converts insoluble alginate salts into alginic acid.

-

Filter the biomass and wash thoroughly with distilled water until the filtrate is neutral (pH ~7).

-

-

Alkaline Extraction:

-

Resuspend the acid-treated biomass in a 2% Na₂CO₃ solution at a liquid-to-solid ratio of 30:1 (v/w).

-

Heat the suspension to 60°C and stir for 2-3 hours. This converts the insoluble alginic acid into soluble sodium alginate.

-

-

Solid-Liquid Separation:

-

Separate the viscous sodium alginate solution from the solid seaweed residue by centrifugation (e.g., 5000 x g for 20 minutes).

-

-

Precipitation:

-

Slowly pour the supernatant containing the sodium alginate into 2-3 volumes of 95% ethanol while stirring. The sodium alginate will precipitate as fibrous strands.

-

-

Washing and Drying:

-

Collect the precipitated sodium alginate and wash it with 95% ethanol to remove residual salts and impurities.

-

Dry the purified sodium alginate in a vacuum oven at 60°C until a constant weight is achieved.

-

Determination of M/G Ratio by ¹H NMR Spectroscopy

This protocol is based on the ASTM F2259-03 standard and other literature.[9][16][17]

Materials:

-

Purified sodium alginate sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

To reduce the viscosity of the alginate solution, which can broaden NMR signals, a partial acid hydrolysis is often performed. Dissolve the sodium alginate in a dilute acid solution (e.g., pH 3) and heat at 100°C for a short period (e.g., 10-15 minutes). Neutralize the solution and lyophilize the partially hydrolyzed alginate.

-

Alternatively, for non-hydrolyzed samples, dissolve the sodium alginate in D₂O to a concentration of 1-5 mg/mL. Heating the sample (e.g., to 80-90°C) within the NMR spectrometer can also help to reduce viscosity.[16][18]

-

-

NMR Data Acquisition:

-

Transfer the sample solution to an NMR tube.

-

Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to ensure sharp signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

The ¹H NMR spectrum of alginate shows distinct peaks corresponding to the anomeric protons of the M and G residues and their sequence-dependent environments.

-

The regions of interest are typically between 4.4 and 5.1 ppm.

-

Integrate the areas of the peaks corresponding to:

-

The anomeric proton of G residues (G-1)

-

The anomeric proton of M residues (M-1)

-

The C-5 proton of G residues in GG and MG blocks (H-5G)

-

-

The M/G ratio can be calculated from the integrals of these peaks. The fractions of MM, GG, and MG/GM diads can also be determined from the deconvolution of the spectral regions.[9]

-

Formation of Alginate Hydrogel by Ionic Cross-linking

This protocol describes a simple method for creating calcium alginate hydrogels.[8][19][20]

Materials:

-

Sodium alginate

-

Calcium chloride (CaCl₂) or Calcium gluconate

-

Distilled water

-

Beakers, magnetic stirrer, syringe with a needle, or a mold.

Procedure:

-

Preparation of Solutions:

-

Prepare a 1-3% (w/v) sodium alginate solution by slowly dissolving the alginate powder in distilled water with continuous stirring. Allow the solution to stand to remove air bubbles.

-

Prepare a 0.5-5% (w/v) calcium chloride solution in distilled water.

-

-

Hydrogel Formation (Extrusion Method for Beads):

-

Load the sodium alginate solution into a syringe fitted with a needle.

-

Extrude the alginate solution dropwise into the calcium chloride solution with gentle stirring.

-

Spherical hydrogel beads will form instantaneously as the calcium ions cross-link the guluronic acid blocks of the alginate chains.

-

Allow the beads to cure in the calcium chloride solution for 10-30 minutes to ensure complete gelation.

-

Collect the beads by filtration and wash with distilled water to remove excess calcium chloride.

-

-

Hydrogel Formation (Internal Gelation Method for Bulk Gels):

-

For a more uniform gel, a slower release of calcium ions is required. This can be achieved using a less soluble calcium salt like calcium sulfate (B86663) or by using a caged calcium system that releases calcium upon a specific trigger (e.g., a change in pH).[21]

-

Alternatively, a calcium gluconate suspension can be mixed with the sodium alginate solution. The slower dissolution of calcium gluconate allows for a more controlled and uniform gelation.[20]

-

Mandatory Visualizations

Bacterial Biosynthesis of Alginate

Caption: Bacterial biosynthesis pathway of alginate, from cytoplasmic precursors to extracellular secretion.

Calcium-Induced Gelation of Alginate ("Egg-Box" Model)

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. ijrti.org [ijrti.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. process-nmr.com [process-nmr.com]

- 10. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics | Springer Nature Experiments [experiments.springernature.com]

- 11. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Methods of extraction, physicochemical properties of algi... [degruyterbrill.com]

- 15. 4.2. Extraction of Alginate from Brown Seaweed [bio-protocol.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Alginate Hydrogels Formed with L-Guluronic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a naturally occurring anionic polysaccharide derived from brown seaweed, is a versatile biomaterial widely utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1] Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[2] The ratio and distribution of these M and G blocks determine the physicochemical properties of the alginate and the resulting hydrogels.[3]

Notably, the α-L-guluronic acid (G-block) segments are of paramount importance for hydrogel formation through ionic crosslinking. In the presence of divalent cations, most commonly calcium ions (Ca²⁺), the G-blocks from adjacent polymer chains form a characteristic "egg-box" structure, resulting in the formation of a stable, three-dimensional hydrogel network.[1] Alginates with a higher content of G-blocks (high-G alginates) typically form stronger, more brittle hydrogels, while those with a higher M-block content (high-M alginates) tend to form softer, more flexible gels.[1][4]

These application notes provide detailed protocols for the preparation and characterization of alginate hydrogels with a focus on the role of L-guluronic acid. The protocols are intended for researchers, scientists, and drug development professionals working to develop advanced drug delivery systems and tissue engineering scaffolds.

Data Presentation: Influence of L-Guluronic Acid (G-Block) Content on Alginate Hydrogel Properties

The L-guluronic acid content significantly impacts the mechanical properties and degradation kinetics of alginate hydrogels. The following tables summarize quantitative data from literature, highlighting the differences between high-G and high-M alginate hydrogels.

| Alginate Type | G/M Ratio | Compressive Modulus (kPa) | Reference |

| High-G Alginate | 1.8 (approx. 64/36) | 350 | [4][5] |

| Mid-G/M Alginate | 0.5 (approx. 34/66) | 180 | [4][5] |

| High-M Alginate | - | Lower stiffness compared to high-G | [1] |

Table 1: Effect of G/M Ratio on the Compressive Modulus of Alginate/Collagen Hybrid Hydrogels. Higher G-block content leads to a significant increase in the stiffness of the hydrogel.

| Alginate Type | Degradation Rate | Nutrient Release | Reference |

| High-G Alginate | Slower | Sustained | [1] |

| High-M Alginate | Faster | Rapid | [1] |

Table 2: Influence of G/M Ratio on Degradation and Release Characteristics. High-G alginate hydrogels exhibit slower degradation and a more sustained release profile, which is advantageous for long-term drug delivery applications.

Experimental Protocols

Protocol 1: Preparation of Ionically Crosslinked Alginate Hydrogels

This protocol describes the preparation of alginate hydrogels using calcium chloride as a crosslinking agent.

Materials:

-

Sodium alginate powder (with a known G/M ratio)

-

Calcium chloride (CaCl₂)

-

Deionized (DI) water

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure: